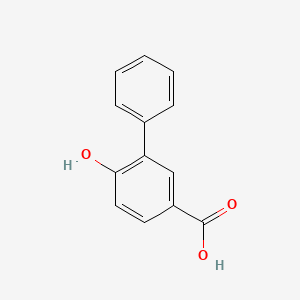

4-Hydroxy-3-phenylbenzoic acid

Description

Contextualization within the Chemistry of Aromatic Carboxylic Acids

Aromatic carboxylic acids are acidic compounds, a property conferred by the carboxyl group. numberanalytics.com The acidity of these compounds is influenced by the nature of other substituents present on the aromatic ring. Electron-withdrawing groups tend to increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups have the opposite effect. numberanalytics.com

The carboxyl group is a deactivating, meta-director for electrophilic aromatic substitution reactions. This means that electrophilic attack on the aromatic ring of an aromatic carboxylic acid will occur more slowly than on benzene (B151609) itself, and the incoming substituent will be directed to the position meta to the carboxyl group. vedantu.com Common reactions of aromatic carboxylic acids also include those typical of the carboxyl group, such as esterification (reaction with alcohols to form esters), and conversion to acid chlorides, amides, and anhydrides. numberanalytics.com

Significance of Hydroxylated and Phenyl-Substituted Aromatic Systems in Contemporary Chemical Research

Hydroxylated aromatic compounds, which contain one or more hydroxyl (-OH) groups attached to an aromatic ring, are of significant interest in various fields of chemical research. wisdomlib.org The introduction of a hydroxyl group can significantly alter the chemical and biological properties of an aromatic molecule. fiveable.me For instance, in medicinal chemistry, hydroxylation is a key reaction in the metabolism of many drugs, influencing their solubility, elimination, and interaction with biological targets. nih.gov The hydroxyl group can participate in hydrogen bonding, which can be crucial for the binding of a molecule to a receptor or enzyme. nih.gov

Phenyl-substituted aromatic systems, also known as biphenyls or biaryls, are another important class of compounds. These structures, consisting of two connected aromatic rings, are key components in many pharmaceuticals, organic electronic materials like OLEDs and solar cells, as well as dyes and pigments. eurekalert.org The ability to create complex molecular architectures by linking aromatic rings is a significant area of research. eurekalert.org

Overview of Current Research Trajectories for Novel Aromatic Building Blocks and Scaffolds

Current research in organic chemistry is actively exploring new and efficient ways to synthesize novel aromatic building blocks and scaffolds. These efforts are driven by the need for new materials with specific electronic, optical, and medicinal properties. eurekalert.org A significant trend is the development of methods for the direct carbon-to-carbon (C-C) bond formation between aromatic rings, which allows for the construction of complex polycyclic aromatic hydrocarbons (PAHs). eurekalert.org

Another important research direction is the use of metabolic engineering and synthetic biology to create renewable routes to aromatic compounds. nih.gov Traditionally derived from petroleum, researchers are now engineering microbial cell factories to produce a wide range of aromatic products from renewable feedstocks like lignin. nih.govmdpi.com This approach offers a more sustainable alternative to conventional chemical synthesis. nih.gov The development of new building blocks for medicinal chemistry is also a major focus, with an emphasis on creating molecules with improved properties, such as sp³-enriched bioisosteres that can serve as replacements for traditional aromatic groups. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPADJMFUBXMZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268752 | |

| Record name | 6-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92379-11-8 | |

| Record name | 6-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92379-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Hydroxy 3 Phenylbenzoic Acid

Development and Optimization of Novel Synthetic Pathways

Building on the retrosynthetic analysis, several forward synthetic pathways have been developed. These focus on creating the phenyl-aryl linkage efficiently and introducing the hydroxyl and carboxyl groups with high regiochemical control.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, particularly for constructing biaryl systems. nih.govnih.gov The Suzuki-Miyaura reaction is exceptionally well-suited for this purpose due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. mdpi.comlibretexts.org

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., a brominated benzoic acid derivative), forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond of the biphenyl (B1667301) product and regenerating the Pd(0) catalyst. diva-portal.org

For the synthesis of 4-Hydroxy-3-phenylbenzoic acid, a typical Suzuki-Miyaura approach would involve coupling phenylboronic acid with a suitably substituted benzoic acid derivative. A key consideration is the potential for the free hydroxyl and carboxylic acid groups to interfere with the catalyst. Therefore, protection of these functional groups may be necessary.

| Parameter | Typical Reagents/Conditions | Rationale/Impact |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | The choice of catalyst and ligand affects efficiency, stability, and substrate scope. Ligand-free systems using Pd/C are also possible. mdpi.com |

| Ligand | Triphenylphosphine (PPh₃), Dialkylbiaryl phosphines (e.g., SPhos) | Bulky, electron-rich phosphine (B1218219) ligands can improve catalytic activity, especially for less reactive substrates like aryl chlorides. nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. nih.gov |

| Solvent | Toluene (B28343)/Water, Dioxane/Water, Ethanol/Water | Often biphasic solvent systems are used to dissolve both the organic and inorganic reagents. |

| Temperature | 50-100 °C | Sufficient to drive the reaction without significant decomposition of reagents or catalyst. |

An alternative synthetic route involves the introduction of the carboxyl group onto a pre-existing biphenyl precursor, such as 3-phenylphenol (B1666291) (also known as m-phenylphenol). The Kolbe-Schmitt reaction is a classic industrial process for the carboxylation of phenols. wikipedia.org The reaction typically involves the treatment of a dry alkali phenoxide (like sodium phenoxide) with carbon dioxide under high pressure and temperature. wikipedia.org

The mechanism proceeds via the nucleophilic attack of the electron-rich phenoxide ring onto the carbon atom of CO₂. The choice of alkali metal cation is crucial for regioselectivity. For phenol (B47542) itself, sodium phenoxide preferentially yields the ortho-carboxylation product (salicylic acid), while potassium phenoxide favors the para-product (4-hydroxybenzoic acid). wikipedia.org This selectivity is attributed to the nature of the complex formed between the phenoxide and CO₂.

In the context of synthesizing this compound from 3-phenylphenol, the challenge lies in directing the carboxylation to the C4 position, which is para to the hydroxyl group.

Adaptation for 3-Phenylphenol: A patented method describes the carboxylation of 2-phenylphenol (B1666276) (an isomer of the desired starting material) by reacting its potassium salt with carbon dioxide in an inert solvent. justia.com Applying this logic to 3-phenylphenol, the use of a potassium salt (potassium 3-phenylphenoxide) would be expected to favor carboxylation at the position para to the hydroxyl group (C4), yielding the desired potassium 4-hydroxy-3-phenylbenzoate. Subsequent acidification would provide the final product. The reaction is highly sensitive to conditions such as temperature, pressure, and the absence of water. google.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. researchgate.net While a specific, optimized MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct highly substituted aromatic rings.

Many MCRs that produce substituted benzoates or related structures often involve cycloaddition reactions or transition-metal-catalyzed annulations. For example, some MCRs can construct isoindolinone cores (which are related to phthalic acid derivatives) from benzoic acids, amines, and other components. beilstein-journals.org Conceptually, a [4+2] cycloaddition (Diels-Alder) strategy could be envisioned, where a suitably substituted diene reacts with an alkyne dienophile to construct the benzene (B151609) ring with the required functionalities already in place, but this remains a theoretical approach for this specific target. The development of a direct MCR remains an area for future research.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of this compound, particularly in the context of the widely used Suzuki-Miyaura reaction.

Key green chemistry strategies include:

Safer Solvents: Replacing hazardous organic solvents like toluene or dioxane with more environmentally benign alternatives. Water is an excellent green solvent, and Suzuki reactions are often performed in aqueous mixtures. asianpubs.org Other green options include using biodegradable solvents like those derived from banana extract. rsc.org

Catalysis: Using catalytic processes, like the palladium-catalyzed Suzuki coupling, is inherently greener than using stoichiometric reagents. Further improvements include using highly efficient catalysts at very low loadings (ppm levels) and developing recyclable catalysts, such as palladium supported on charcoal (Pd/C) or fluorous-tagged catalysts. mdpi.comacs.orgpku.edu.cn

Energy Efficiency: Conducting reactions at ambient temperature or with alternative energy sources like microwaves can significantly reduce energy consumption compared to conventional heating over long periods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling and MCRs generally have higher atom economy than multi-step linear syntheses with protecting groups.

Microwave-assisted synthesis has emerged as a key technology in green chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity. elsevier.es

Transition Metal-Free and Solvent-Free Methodologies

The development of synthetic routes that eliminate the need for transition metals and organic solvents is a key goal in green chemistry. These approaches aim to reduce environmental impact, minimize toxic residues, and often lead to simplified purification procedures.

Transition Metal-Free Approaches:

While transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling are highly effective for forming the biaryl bond in this compound, they can be associated with drawbacks such as catalyst cost and potential metal contamination in the final product. wikipedia.orgmdpi.com Consequently, transition-metal-free alternatives are actively being explored.

One promising strategy involves the use of hypervalent iodine reagents. beilstein-journals.org These compounds can facilitate aryl-aryl bond formation without the need for a metal catalyst. For instance, the reaction of a substituted phenol with a diaryliodonium salt can proceed under metal-free conditions to yield the desired biaryl product. beilstein-journals.org The mechanism often involves the formation of a benzyne (B1209423) intermediate, which then reacts with a phenolate (B1203915) nucleophile. beilstein-journals.org

Another approach is the direct arylation of phenols. nih.gov Although often requiring a base, these reactions can sometimes be performed without a transition metal catalyst, particularly in intramolecular cases. nih.gov The extension of these methods to intermolecular couplings applicable to the synthesis of this compound is an area of ongoing research.

Solvent-Free Methodologies:

Solvent-free, or solid-state, reactions offer significant environmental and practical advantages. They can lead to higher reaction rates, improved selectivity, and easier product isolation. Microwave irradiation is a technique often employed to facilitate solvent-free reactions. chemmethod.comchemmethod.com For the synthesis of derivatives of 4-hydroxybenzoic acid, microwave-assisted methods have been shown to be effective, offering reduced reaction times and high yields. chemmethod.comchemmethod.com

A hypothetical solvent-free approach for the synthesis of this compound could involve the solid-state reaction of a suitable phenol derivative with an arylating agent under microwave irradiation. The absence of a solvent minimizes waste and can drive the reaction to completion more efficiently. Research into solvent-free oxidation of benzyl (B1604629) alcohol derivatives also suggests the potential for developing greener synthetic pathways for related aromatic compounds. mdpi.com

| Reaction Type | Reagents | Conditions | Potential Advantages |

| Hypervalent Iodine-Mediated Arylation | Phenol derivative, Diaryliodonium salt | Base, Metal-free | Avoids transition metal contamination |

| Direct Arylation | Phenol, Aryl halide | Strong base | Potentially simpler reaction setup |

| Microwave-Assisted Solvent-Free Reaction | Hydroxybenzoic acid derivative, Arylating agent | Microwave irradiation | Reduced reaction time, high efficiency, minimal waste |

Scalability and Industrial Relevance of Synthetic Procedures

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For this compound, the scalability and industrial relevance of its synthetic procedures are critical for its commercial viability.

The industrial production of biphenyl and its derivatives often relies on robust and cost-effective methods. wikipedia.orgrsc.org While reactions like the Suzuki-Miyaura coupling are widely used in the pharmaceutical industry due to their versatility and high yields, their scalability can be impacted by the cost of the palladium catalyst and ligands, as well as the need for stringent control of reaction parameters. wikipedia.orgmdpi.com Efforts to improve the scalability of such processes focus on catalyst recycling, the use of highly active catalysts at low loadings, and the use of more economical and readily available starting materials. mdpi.com

The scalability of transition-metal-free methods is an attractive prospect. By eliminating the expensive and potentially toxic metal catalyst, these processes could offer a more sustainable and cost-effective industrial route. However, the scalability of these newer methods is often less established than traditional cross-coupling reactions. Challenges may include the availability and cost of specialized reagents, such as hypervalent iodine compounds, and the need for specific reaction conditions that may be difficult to replicate on a large scale.

Solvent-free processes also hold significant promise for industrial applications. The reduction or elimination of organic solvents not only has environmental benefits but can also lead to substantial cost savings in terms of solvent purchase, handling, and disposal. Furthermore, solvent-free reactions can sometimes be performed in continuous flow reactors, which can offer better control over reaction parameters and facilitate large-scale production.

| Synthetic Route | Key Considerations for Scalability | Industrial Relevance |

| Suzuki-Miyaura Coupling | Catalyst cost and recycling, Ligand stability, Purity of starting materials | High, widely used in pharmaceutical manufacturing wikipedia.orgmdpi.com |

| Heck Reaction | Catalyst deactivation, Regioselectivity, Substrate scope | High, used for synthesis of various organic compounds unishivaji.ac.inorganic-chemistry.org |

| Transition-Metal-Free Arylation | Reagent cost and availability, Reaction kinetics, Waste stream composition | Emerging, potential for greener and more cost-effective processes |

| Solvent-Free Synthesis | Heat transfer in large reactors, Mixing of solid reagents, Product isolation | Growing, particularly for processes utilizing microwave or flow chemistry |

Reactivity and Mechanistic Investigations of 4 Hydroxy 3 Phenylbenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for chemical modification, undergoing reactions typical of aromatic carboxylic acids, including nucleophilic acyl substitution, decarboxylation, and reduction.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.comunizin.org In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. unizin.orglibretexts.org This intermediate then collapses, expelling the leaving group to form a new carbonyl compound. unizin.orglibretexts.org For 4-Hydroxy-3-phenylbenzoic acid, this pathway is key to synthesizing its corresponding esters and amides. cymitquimica.com

Esterification: The conversion of this compound to its esters can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, can yield the corresponding ester. vulcanchem.com Alternatively, reacting the acid with a di(lower alkyl) sulfate, like dimethyl sulfate, in the presence of a base, followed by acidification, also produces the desired ester. google.com

Amidation: Amide derivatives are prepared by reacting the carboxylic acid or its more reactive derivatives (like esters) with ammonia (B1221849) or a primary or secondary amine. google.comuomustansiriyah.edu.iq The reaction of the methyl or ethyl ester of this compound with ammonia or an amine at temperatures from room temperature to reflux can produce the corresponding amide. google.com

Table 1: Representative Conditions for Nucleophilic Acyl Substitution of this compound

| Transformation | Reagents & Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Di(lower alkyl) sulfate, Base, then Acidification | Ester | |

| Alkenyl halide, Base (e.g., Sodium methoxide), Inert Solvent | Alkenyl Ester | |

| Amidation | Ammonia or Amine, Room Temperature to Reflux | Amide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation of aromatic carboxylic acids. While thermal decarboxylation of benzoic acids is challenging and often requires high temperatures (above 140°C), transition-metal catalysis has enabled this transformation under milder conditions. nih.govescholarship.org This reaction is synthetically valuable as it offers a method to use the carboxylic acid group as a transient directing group or to replace it with other functionalities. researchgate.net

Thermal decomposition studies on related compounds like 4-biphenylcarboxylic acid show that decarboxylation to yield the corresponding biphenyl (B1667301) is a primary pathway. Catalytic approaches significantly lower the activation energy for this process. nih.gov

Transition metals such as copper (Cu), palladium (Pd), silver (Ag), and rhodium (Rh) are effective in promoting the decarboxylation of aromatic carboxylic acids. acs.orgresearchgate.net The general mechanism involves the formation of a metal-carboxylate species, which then undergoes decarboxylation to form an aryl-metal intermediate. acs.org

Copper-Catalyzed Decarboxylation: Copper complexes can facilitate decarboxylation, often through a ligand-to-metal charge transfer (LMCT) process. nih.govresearchgate.net This can generate an aryl radical, which is then captured by copper to form an arylcopper(III) intermediate, preceding further reactions. nih.gov

Palladium and Silver-Catalyzed Decarboxylation: Bimetallic systems, such as Pd/Ag, have been developed for decarboxylative C-H arylation. acs.org In these systems, the silver salt is often responsible for promoting the decarboxylation of the benzoic acid to form an aryl-silver species. This intermediate then undergoes transmetalation with a palladium complex, which has activated a C-H bond on another molecule, leading to a cross-coupled product after reductive elimination. acs.org

The efficiency and regioselectivity of decarboxylative reactions are heavily influenced by both electronic and steric factors. escholarship.org

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can affect the rate of decarboxylation. For instance, in a ruthenium-catalyzed decarboxylative alkyne hydroarylation, the reaction of vanillic acid resulted in regioselective C-H activation at the position para to the electron-donating methoxy (B1213986) group and meta to the hydroxyl group, highlighting the strong influence of electronic effects. escholarship.org

Steric Effects: Traditionally, catalytic decarboxylation of benzoic acids required ortho-substituents to facilitate the reaction, likely due to steric destabilization of the starting material. nih.govescholarship.org However, newer catalytic systems have overcome this limitation, allowing for the decarboxylation of benzoic acids without ortho-substitution under relatively mild conditions. escholarship.org In the case of this compound, the phenyl group is at the ortho-position to the carboxylic acid, which could potentially influence its reactivity in such transformations.

The direct reduction of a carboxylic acid to the corresponding hydrocarbon is a challenging but synthetically useful transformation. Recent advances have established palladium-catalyzed methods for this step-down reduction. rsc.orgrsc.org A highly selective method has been developed for the direct decarbonylative reduction of aryl carboxylic acids to arenes. rsc.org

This process was optimized using 4-phenylbenzoic acid as a model substrate. The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle under mild, redox-neutral conditions. rsc.orgrsc.org The optimized conditions involved using a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand (like dppb), pivalic anhydride (B1165640), and a silane (B1218182) hydride source. rsc.org This method demonstrates high chemoselectivity, avoiding the reduction to aldehyde or alcohol intermediates, and is scalable. rsc.orgrsc.org The utility of this reaction is highlighted by its applicability in the direct defunctionalization of complex molecules. rsc.org

Decarboxylation Pathways: Catalytic and Thermal Approaches

Phenolic Hydroxyl Group Derivatizations

The phenolic hydroxyl group of this compound is another key site for chemical modification, allowing for the synthesis of various ethers and esters. google.com Derivatization of this group is often performed to alter the molecule's physical properties or to protect the hydroxyl group during other transformations.

Common derivatization reactions include:

Alkylation: The hydroxyl group can be converted to an ether by reacting it with an alkylating agent. For example, reaction with an alkenyl halide in the presence of a base (like sodium methoxide) in an inert solvent yields the corresponding lower alkenyl ether. google.com

Acylation: The synthesis of a lower alkanoyl ether can be achieved by reacting the phenolic hydroxyl group with a lower alkanoic acid anhydride (e.g., acetic anhydride) in the presence of a catalyst like pyridine (B92270). google.com

Derivatization for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), phenolic hydroxyl groups are often derivatized to increase their volatility and thermal stability. mdpi.com Reagents like ethyl chloroformate can be used to convert both the phenolic and carboxylic acid groups into their ethyl derivatives simultaneously. mdpi.com

Table 2: Catalytic Systems for Carboxylic Acid Transformations

| Transformation | Catalyst System | Key Features |

| Decarboxylative Hydroxylation | Copper (Cu) catalyst, Photoinduced | Forms phenols from benzoic acids at low temperatures (35 °C). nih.gov |

| Decarboxylative C-H Arylation | Palladium (Pd) / Silver (Ag) | Ag promotes decarboxylation; Pd activates C-H bond for cross-coupling. acs.org |

| Reduction to Hydrocarbon | Palladium(II) acetate, dppb, Piv₂O, Et₃SiH | Direct, redox-neutral decarbonylative reduction to the arene. rsc.org |

| Decarboxylative Alkyne Hydroarylation | Ruthenium (Ru) catalyst | Carboxylate group acts as a traceless directing group. escholarship.org |

Etherification and Esterification: Selectivity and Scope

The presence of two potentially reactive sites, the phenolic hydroxyl and the carboxylic acid, introduces a challenge of selectivity in etherification and esterification reactions.

Esterification: Selective esterification of the carboxylic acid in the presence of the phenolic hydroxyl can be achieved under mild conditions. For instance, nonconjugated carboxylic acids can be selectively esterified over aromatic ones using Amberlyst-15 resin in alcohol at room temperature. researchgate.net This suggests that the carboxylic acid of this compound can be preferentially esterified. The greater acidity of the carboxylic acid proton compared to the phenolic proton allows for selective deprotonation and subsequent reaction. stackexchange.com For example, using one equivalent of a base like potassium carbonate would selectively deprotonate the carboxylic acid, allowing it to react with an electrophile like an alkyl halide to form the ester. stackexchange.com

Etherification: Conversely, selective etherification at the phenolic hydroxyl group requires protection of the more acidic carboxylic acid. This is often accomplished by first converting the carboxylic acid to an ester, then performing the etherification, and finally hydrolyzing the ester back to the carboxylic acid if desired. The Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide, is a common method for etherification.

The table below summarizes the selectivity in these reactions:

| Reaction | Target Site | Reagents and Conditions | Selectivity Outcome |

| Esterification | Carboxylic Acid | 1 equivalent of base (e.g., K₂CO₃), followed by an alkyl halide | High selectivity for the ester due to preferential deprotonation of the more acidic carboxylic acid. stackexchange.com |

| Etherification | Phenolic Hydroxyl | Protection of the carboxylic acid (e.g., as an ester), followed by a base and an alkyl halide | High selectivity for the ether on the protected compound. |

Oxidation Reactions and Related Intermediates (e.g., Quinone Methides)

The phenolic moiety of this compound is susceptible to oxidation. Enzymatic oxidation, for instance, can lead to the formation of various hydroxylated derivatives. While the wild-type cytochrome P450 enzyme CYP199A4 does not oxidize 4-phenylbenzoic acid, a mutant enzyme, F182L, can catalyze its oxidation to form 2'-hydroxy-, 3'-hydroxy-, and 4'-hydroxy metabolites. nih.govrcsb.org This highlights the potential for regioselective enzymatic hydroxylation on the phenyl ring.

Oxidation of the phenol (B47542) can also proceed through highly reactive intermediates like quinone methides. tandfonline.com These species are electrophilic and can react with nucleophiles. tandfonline.com The formation of a quinone methide from this compound would involve the loss of a proton from the hydroxyl group and a hydride from the exocyclic methylene (B1212753) carbon (if one were present), or through a multi-step enzymatic process. Such intermediates are often implicated in the bioactivation of phenolic compounds. tandfonline.com

Electrophilic Aromatic Substitution on the Benzoic Acid Core

The benzoic acid core of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

Regioselectivity and Electronic Effects of Substituents

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. lkouniv.ac.in The carboxylic acid group is a deactivating, meta-directing group. The phenyl group is a weakly activating, ortho-, para-directing group.

In electrophilic aromatic substitution on the benzoic acid ring of this compound, the powerful ortho-, para-directing effect of the hydroxyl group dominates. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the hydroxyl group. The position ortho to the hydroxyl group and meta to the carboxyl group (C2) and the position ortho to the hydroxyl group and ortho to the phenyl group (C5) are the most likely sites of substitution. Steric hindrance from the adjacent phenyl group might influence the substitution pattern at C2 versus C5.

Halogenation and Nitration Studies

Specific studies on the halogenation and nitration of this compound provide insight into its reactivity in electrophilic aromatic substitution.

Halogenation: The presence of the activating hydroxyl group facilitates halogenation. lkouniv.ac.in Due to the strong activation, these reactions can sometimes be difficult to control and may lead to multiple substitutions. lkouniv.ac.in The expected major products would be the 2-halo and 5-halo derivatives.

Nitration: Nitration of biphenyl derivatives is a known transformation. For instance, 3'-Nitro-2'-hydroxy[1,1']-biphenyl-3-carboxylic acid is an intermediate in the synthesis of other compounds. chemicalbook.com A three-step route involving the nitration of 4-phenylbenzoic acid to introduce a nitro group at the 3-position has been described. This suggests that direct nitration of this compound would likely occur at the positions activated by the hydroxyl group.

The following table summarizes the expected regioselectivity for electrophilic aromatic substitution:

| Reaction | Electrophile | Major Product(s) | Directing Influence |

| Halogenation | X⁺ (e.g., from Br₂) | 2-Halo-4-hydroxy-3-phenylbenzoic acid and 5-Halo-4-hydroxy-3-phenylbenzoic acid | The hydroxyl group is the dominant ortho-, para-director. |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2-Nitro-4-hydroxy-3-phenylbenzoic acid and 5-Nitro-4-hydroxy-3-phenylbenzoic acid | The hydroxyl group is the dominant ortho-, para-director. |

Reactivity at the Phenyl Substituent and Biphenyl Coupling Transformations

The phenyl substituent itself can undergo reactions, and the biphenyl structure allows for transformations that modify the connection between the two aromatic rings.

The phenyl ring of this compound can undergo electrophilic aromatic substitution, similar to the benzoic acid core. The directing effects of the substituent on this ring (the benzoic acid moiety) would influence the position of substitution.

Furthermore, the biphenyl linkage is central to the synthesis of this molecule, often formed through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for constructing biphenyl frameworks. For example, reacting a protected 4-bromo-3-hydroxybenzoic acid with phenylboronic acid in the presence of a palladium catalyst can form the C-C bond between the two rings. The hydroxyl group typically requires protection during this reaction to prevent unwanted side reactions.

Derivatization and Molecular Scaffolding Applications of 4 Hydroxy 3 Phenylbenzoic Acid

Synthesis of Advanced Esters and Amides of 4-Hydroxy-3-phenylbenzoic Acid for Research Applications

The presence of both a hydroxyl and a carboxylic acid group on the this compound scaffold allows for selective derivatization to produce esters and amides for various research applications.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed to convert the carboxylic acid group into an ester. Alternatively, the hydroxyl group can be acylated to form an ester. For instance, reaction with acetic anhydride (B1165640) yields 4-acetoxy-3-phenylbenzoic acid, a key precursor in polymerization reactions. kpi.ua

The synthesis of amides typically proceeds via activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents. The activated intermediate can then react with a primary or secondary amine to form the corresponding amide. These synthetic routes open possibilities for incorporating the this compound core into a wide range of molecular structures, including those with potential biological activity.

Design and Synthesis of Ethers and Related Phenolic Derivatives

The phenolic hydroxyl group of this compound is a prime site for the synthesis of ether derivatives. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base, such as sodium hydride, to form a phenoxide ion. justia.com This nucleophilic phenoxide can then react with an alkyl halide to form the corresponding ether. This method allows for the introduction of a variety of alkyl or aryl substituents at the 4-position, enabling the fine-tuning of the molecule's physical and chemical properties. These ether derivatives are valuable as intermediates in the synthesis of more complex molecules and as building blocks for materials with specific functionalities.

Utilization in Polymeric Material Precursor Synthesis

This compound is a significant monomer in the field of polymer chemistry, particularly for the synthesis of high-performance thermotropic liquid crystalline polyesters.

The acetylated form of this compound, 4-acetoxy-3-phenylbenzoic acid, is commonly used in polycondensation reactions. kpi.ua The homopolymer, poly(3-phenyl-4-hydroxybenzoic acid), has been synthesized and shown to exhibit a nematic liquid crystalline phase over a broad temperature range, from 345°C to 465°C. kpi.uaresearchgate.net

This monomer is also frequently copolymerized with other hydroxybenzoic acids, such as 4-hydroxybenzoic acid, to create copolyesters with tailored properties. kpi.uaacs.org The incorporation of the bulky phenyl side group disrupts the polymer chain packing, which can lower the melting point and improve the processability of the resulting polymers compared to the highly crystalline and often intractable parent homopolyester, poly(4-hydroxybenzoic acid). kpi.ua

The properties of these copolyesters, such as their thermal transitions and crystallinity, are highly dependent on the molar composition of the comonomers and the synthesis conditions (e.g., in solution versus in bulk). kpi.ua

Table 1: Properties of Copolyesters of 4-acetoxy-3-phenylbenzoic acid (3-PhABA) and 4-acetoxybenzoic acid (ABA) Synthesized in Solution

| Copolymer | Feed Ratio (3-PhABA:ABA) | Yield (%) | Inherent Viscosity (dL/g) | Melting Temperature (°C) |

|---|---|---|---|---|

| 2a | 10:90 | 85 | 0.55 | 325 |

| 2b | 25:75 | 82 | 0.48 | 310 |

| 2c | 50:50 | 78 | 0.42 | 295 |

| 2d | 75:25 | 75 | 0.38 | 315 |

| 2e | 90:10 | 72 | 0.35 | 330 |

Data sourced from Kricheldorf, H. R., & Ruhser, F. (1992). Copolyesters of this compound and 4-hydroxybenzoic acid. Polymer, 33(11), 2431-2436. kpi.ua

The presence of the phenyl substituent on the this compound monomer has a notable impact on polymerization kinetics. 1H NMR spectroscopic studies have revealed that the phenyl-substituted acetoxybenzoic acid has a significantly lower reactivity compared to 4-acetoxybenzoic acid. kpi.ua This difference in reactivity can influence the sequence distribution of the monomer units in the resulting copolyester chain. While a nearly random sequence has been suggested for some copolyesters, the reactivity difference can potentially lead to the formation of block-like structures, which in turn affects the material's properties. kpi.uamdpi.com The formation of block sequences in main-chain thermotropic copolyesters can sometimes have a negative impact on their mechanical properties. mdpi.com

The introduction of this kinked monomer into the polymer backbone disrupts the linearity and regularity of the chains, which is a key factor in controlling the crystallinity and melting behavior of the resulting polymers. mdpi.com This disruption is what allows for the formation of melt-processable liquid crystalline polymers. kpi.ua

Conjugation Strategies for Hybrid Molecular Architectures

The bifunctional nature of this compound makes it an attractive candidate for conjugation to other molecular entities, creating hybrid architectures with combined or enhanced functionalities.

In the realm of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, this compound has the potential to act as a versatile linker or building block. wikipedia.org Its carboxylic acid and hydroxyl groups are capable of forming strong and directional hydrogen bonds, which are fundamental to the construction of self-assembling supramolecular structures. wikipedia.org

Computational and Theoretical Investigations on 4 Hydroxy 3 Phenylbenzoic Acid and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule is fundamental to its chemical behavior. Computational methods, particularly those rooted in quantum mechanics, allow for a detailed description of the electronic distribution and the energies of the molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) has emerged as a leading computational method for accurately predicting the three-dimensional structure of molecules. By calculating the electron density, DFT can determine the most energetically favorable arrangement of atoms, known as the optimized geometry. For 4-hydroxy-3-phenylbenzoic acid, DFT calculations would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to obtain a precise model of its structure. schrodinger.com

Table 5.1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C(carboxyl)-C(ring) | ~1.48 Å |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C(ring)-C(ring) (biphenyl) | ~1.49 Å | |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| C(ring)-C(carboxyl)-O | ~118° | |

| Dihedral Angle | Phenyl Ring - Benzoic Acid Ring | ~40-50° |

Note: These values are illustrative and based on typical results for similar functional groups and biphenyl (B1667301) systems.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govmalayajournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgirjweb.com A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. muni.cz

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly on the hydroxyl group and the phenyl substituent, which are electron-donating. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the aromatic system. This distribution makes the phenolic ring susceptible to electrophilic attack, while the carboxylic acid moiety is a target for nucleophiles.

DFT calculations can provide precise energy values for these frontier orbitals. While specific published data for this compound is scarce, related studies on benzoic acid derivatives allow for an estimation of these values. researchgate.net The reactivity of the molecule can be further quantified using descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index. irjweb.com

Table 5.2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | ~ -6.0 to -5.5 | Electron-donating capability (nucleophilicity) |

| ELUMO | ~ -1.5 to -1.0 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | High chemical stability, moderate reactivity |

Note: These values are illustrative estimates based on trends observed in similar aromatic compounds. muni.czresearchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of this compound is not static. The molecule can adopt various conformations due to rotation around its single bonds. These conformational preferences are governed by a delicate balance of intramolecular interactions, such as hydrogen bonding and steric hindrance.

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group in this compound allows for the formation of intramolecular hydrogen bonds. nih.govmdpi.com A likely and significant interaction is the hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. This interaction would create a seven-membered ring, which is a stable conformation. Computational studies on similar molecules, such as 2'-haloflavonols, have shown that such intramolecular hydrogen bonds play a determinant role in conformational stability. beilstein-journals.org

Furthermore, the carboxylic acid group itself can form a dimeric structure with another molecule through intermolecular hydrogen bonding, a well-known characteristic of carboxylic acids in the solid state.

Tautomerism, the interconversion of structural isomers, is also a possibility. For this compound, keto-enol type tautomerism could be considered, although the aromaticity of the benzene (B151609) ring strongly favors the phenolic (enol-like) form, making other tautomers significantly less stable. The stability of any potential tautomers can be computationally assessed by comparing their relative energies. researchgate.net

The bond connecting the two phenyl rings in this compound allows for rotation of the phenyl substituent relative to the benzoic acid ring. However, this rotation is not entirely free. researchgate.net There is an energy barrier that must be overcome, primarily due to steric hindrance between the ortho-hydrogens of the two rings. nih.gov

Computational methods, such as DFT, can be used to calculate the potential energy surface for this rotation by systematically changing the dihedral angle between the two rings and calculating the energy at each step. This would reveal the most stable (lowest energy) conformation and the energy of the transition state for rotation. For biphenyl itself, the most stable conformation is a twisted one, with a dihedral angle of around 45 degrees, and the rotational barrier is relatively low. biomedres.us In this compound, the presence of the hydroxyl and carboxylic acid groups would influence this barrier, potentially through electronic effects and steric interactions. nih.gov For instance, the formation of an intramolecular hydrogen bond could favor a more planar arrangement, thereby altering the rotational profile.

Table 5.3: Estimated Rotational Barrier for the Phenyl Substituent

| Parameter | Estimated Value (kcal/mol) |

| Rotational Energy Barrier | 2 - 5 |

Note: This is an estimated range based on computational studies of substituted biphenyls and other aromatic compounds. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to understand the feasibility of a reaction and the factors that control its outcome.

For this compound, a key reaction of interest is its oxidation, particularly the hydroxylation of the aromatic rings. Studies on the enzymatic oxidation of the closely related 4-phenylbenzoic acid by cytochrome P450 enzymes provide a valuable blueprint for how such a reaction might be modeled. uq.edu.auresearchgate.netresearchgate.net In these studies, DFT calculations were used to determine the Gibbs free energy barriers (ΔG‡) for the formation of different hydroxylated products. uq.edu.au For example, the aromatic oxidation of 4-phenylbenzoic acid was calculated to have energy barriers in the range of 18–25 kcal/mol for the formation of a C-O bond at various positions on the phenyl ring. uq.edu.au

Similar computational approaches could be applied to this compound to investigate the regioselectivity of hydroxylation – that is, to predict which of the available C-H bonds is most likely to be oxidized. Such models would need to account for the electronic influence of the existing hydroxyl and carboxyl groups on the reactivity of the aromatic rings. For instance, the hydroxyl group is an activating group that directs electrophilic attack to the ortho and para positions, while the carboxylic acid group is deactivating. Computational modeling can quantify these effects and predict the most likely sites of reaction.

Transition State Characterization and Energy Barriers

The study of transition states and their associated energy barriers is fundamental to understanding reaction kinetics. Computational methods are extensively used to model these high-energy structures and predict the feasibility and rate of chemical transformations.

In the context of enzymatic reactions, quantum mechanics (QM) and molecular dynamics (MD) simulations have been used to investigate the oxidation of 4-phenylbenzoic acid by cytochrome P450 enzymes. researchgate.netuq.edu.au While the wild-type CYP199A4 enzyme does not oxidize 4-phenylbenzoic acid, an F182L mutant can catalyze its oxidation to produce hydroxylated metabolites. researchgate.net MD simulations showed that in this mutant, the phenyl ring of 4-phenylbenzoic acid can attain a productive geometry near the enzyme's active site, which is necessary for the reaction to occur. researchgate.net QM calculations on a model system were used to compute the energy barriers for oxidation at different positions on the phenyl ring. uq.edu.au

Table 1: Calculated Energy Barriers for Reactions of Phenylbenzoic Acid Derivatives

| Reaction | Computational Method | Key Finding | Calculated Energy Barrier | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Reduction of 4-Phenylbenzoic Acid | DFT | Hydrogen Atom Transfer (HAT) is the rate-limiting step. | 31.8 kcal mol⁻¹ | rsc.org |

| Enzymatic Oxidation of 4-Phenylbenzoic Acid | QM/MD Simulations | Mutation (F182L) in CYP199A4 allows for a productive transition state geometry. | Not explicitly stated, but geometry requirements were determined. | researchgate.netuq.edu.au |

Solvent Effects on Reaction Pathways

The choice of solvent can profoundly influence the rate, yield, and even the outcome of a chemical reaction. Solvents affect reaction pathways by stabilizing or destabilizing reactants, products, intermediates, and transition states to different extents. wikipedia.org This stabilization can occur through various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.org

The influence of a solvent is linked to properties like its polarity, dielectric constant, and its ability to act as a hydrogen bond donor or acceptor. wikipedia.org

Polar Protic Solvents (e.g., water, methanol): These solvents can effectively solvate both cations and anions and can participate in hydrogen bonding. In acid-catalyzed reactions, they are particularly effective at stabilizing carbocation intermediates. catalysis.blog

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess dipole moments but lack acidic protons. They are efficient at solvating cations but less so for anions. wikipedia.org In metal-catalyzed C–H functionalization, acetonitrile (B52724) (MeCN) has been shown to be crucial for suppressing undesired reaction pathways like β-hydride elimination. nih.gov

Non-polar Solvents (e.g., hexane, toluene): These solvents may favor reaction pathways that involve radical intermediates. catalysis.blog

In the synthesis of biphenyl derivatives, such as in the Suzuki-Miyaura coupling, the use of a polar aprotic solvent like dimethylformamide (DMF) is often key to achieving high regioselectivity.

Table 2: General Influence of Solvent Type on Reaction Intermediates

| Solvent Type | Characteristics | Effect on Intermediates/Transition States | Reference |

|---|---|---|---|

| Polar Protic | H-bond donors, high dielectric constant | Stabilizes both cations and anions; particularly effective for carbocations and charged transition states. | wikipedia.orgcatalysis.blog |

| Polar Aprotic | No H-bond donors, moderate to high dielectric constant | Effectively stabilizes cations; can increase nucleophilicity of anions. | wikipedia.orgnih.gov |

| Non-polar | No H-bonding, low dielectric constant | Favors non-polar transition states or radical pathways. | catalysis.blog |

Spectroscopic Property Prediction and Simulation (Theoretical Framework)

Computational simulations are a cornerstone of modern chemical analysis, providing a theoretical framework to predict and interpret experimental spectra. By calculating properties like NMR chemical shifts and vibrational frequencies, researchers can validate proposed structures and gain insight into molecular dynamics and electronic environments. wsu.eduiarjset.com

Computational NMR Chemical Shift Predictions

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a powerful tool for structure elucidation, especially for complex organic molecules. wsu.edu The methodology typically involves using DFT to calculate the isotropic magnetic shielding constants for each nucleus in a molecule. researchgate.net

The general workflow involves:

Geometry Optimization : The molecule's 3D structure is optimized to find its lowest energy conformation. For flexible molecules, a thorough conformational search is essential. wsu.edu

Shielding Calculation : Using the optimized geometry, the magnetic shielding tensors are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method with a specific DFT functional (e.g., B3LYP, B3PW91) and basis set (e.g., cc-pVDZ). researchgate.net

Chemical Shift Calculation : The calculated shielding values (σ_calc) are converted to chemical shifts (δ_calc) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Scaling : To correct for systematic errors inherent in the theoretical methods, a linear scaling approach is often applied (δ_scaled = slope * δ_calc + intercept). This significantly improves the accuracy and the correlation with experimental data. wsu.edumdpi.com

Studies have shown that this approach can yield high accuracy. For a set of carboxylic acids, an automated solvation module was designed to evaluate solvent effects, resulting in errors of just 2.78 ppm for ¹³C and 0.47 ppm for ¹H chemical shifts. wsu.edu For vanillic acid, a compound structurally related to this compound, the GIAO-B3PW91/cc-pVDZ level of theory with scaling factors provided excellent agreement with experimental NMR data. researchgate.net

Table 3: Common Theoretical Methods for NMR Chemical Shift Prediction

| Methodology | Description | Typical Application | Reference |

|---|---|---|---|

| GIAO-DFT | Gauge-Independent Atomic Orbital (GIAO) method combined with Density Functional Theory (DFT) functionals like B3LYP or B3PW91. | Standard method for calculating magnetic shielding in organic molecules. | researchgate.net |

| Solvent Models (Implicit/Explicit) | Incorporates the effect of the solvent, which can be critical for molecules with sensitive functional groups like carboxylic acids. | Used to improve accuracy for spectra measured in solution. | wsu.edu |

| Linear Scaling | Applies a linear regression (δ_scaled = m*δ_calc + b) to correct for systematic errors. | A standard post-calculation step to improve agreement with experiment. | wsu.edumdpi.com |

Vibrational Frequency Analysis and IR/Raman Spectra Simulation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. uni-siegen.de Computational chemistry allows for the simulation of these spectra, which is invaluable for assigning experimental bands to specific vibrational modes. iarjset.com

The theoretical process involves:

Frequency Calculation : After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. iarjset.com

Frequency Scaling : Due to the neglect of anharmonicity and other approximations, calculated harmonic frequencies are systematically higher than experimental frequencies. To compensate, they are uniformly multiplied by an empirical scaling factor (typically between 0.95 and 0.99) specific to the level of theory used. iarjset.com

IR and Raman spectra provide complementary information. A vibration must cause a change in the molecular dipole moment to be IR-active, whereas it must cause a change in the molecule's polarizability to be Raman-active. uni-siegen.de Therefore, strong bands in one spectrum may be weak or absent in the other, and combining both provides a more complete vibrational analysis. spectroscopyonline.com This approach has been successfully applied to analyze the spectra of benzoic acid and its derivatives, allowing for detailed assignment of vibrational modes like O-H, C=O, and C-H stretches, as well as aromatic ring vibrations. iarjset.comresearchgate.net

Table 4: Typical Vibrational Modes for a Hydroxyphenyl-Benzoic Acid Structure

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description | Reference |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Stretching of the hydroxyl group in the dimerized carboxyl functional group. | researchgate.net |

| O-H Stretch (Phenolic) | 3200-3600 | Stretching of the phenolic hydroxyl group. | iarjset.com |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the aromatic rings. | iarjset.com |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Stretching of the carbonyl double bond in the carboxyl group. | researchgate.net |

| C=C Stretch (Aromatic Ring) | 1450-1600 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings. | iarjset.com |

Advanced Structural Investigations and Intermolecular Interactions of 4 Hydroxy 3 Phenylbenzoic Acid

Single Crystal X-ray Diffraction Studies of Co-Crystals and Salts (Focus on supramolecular motifs)

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the three-dimensional structure of crystalline materials at the atomic level. For 4-Hydroxy-3-phenylbenzoic acid, forming co-crystals and salts is a key strategy in crystal engineering to modulate its physicochemical properties. While specific SCXRD studies on co-crystals of this compound are not widely reported, the behavior of its structural analogues, particularly 4-hydroxybenzoic acid, provides a strong predictive framework for its supramolecular chemistry.

Crystal engineering relies on the predictable formation of recurring, robust intermolecular interactions known as supramolecular synthons. taylorfrancis.com For molecules like this compound, which contain carboxylic acid and phenol (B47542) functional groups, several key synthons are anticipated to direct their self-assembly into larger architectures.

The primary and most robust synthons involve the carboxylic acid and hydroxyl groups. The carboxylic acid can form a highly stable centrosymmetric dimer via strong O-H···O hydrogen bonds, a motif described by the graph set descriptor R²₂(8). Alternatively, it can form an extended chain or catemer motif (C(4)). The phenolic hydroxyl group can also participate in hydrogen bonding, either acting as a donor to another hydroxyl group, a carboxylic acid, or a suitable co-former.

In the context of co-crystals, the aim is to form reliable heterosynthons between this compound and a co-former. For instance, co-crystallization with pyridine-containing molecules is expected to produce a robust acid-pyridine heterosynthon. ul.ie Studies on related systems, such as the co-crystals of phenylpiracetam with 4-hydroxybenzoic acid, demonstrate the formation of amide-carboxylic acid R²₂(8) heterosynthons and tetrameric motifs built from a fusion of multiple hydrogen-bonded rings. mdpi.com The selection of a co-former is critical in directing the assembly towards a specific, desired supramolecular architecture, thereby engineering the material's properties. The presence of the bulky phenyl group at the 3-position is expected to sterically influence which synthons can form and how the resulting assemblies pack in the crystal lattice.

Table 1: Expected Supramolecular Synthons for this compound in Co-crystals and Salts

| Synthon Type | Interacting Groups | Typical Graph Set | Description |

| Homosynthon | Carboxylic Acid ↔ Carboxylic Acid | R²₂(8) | A cyclic dimer formed by two molecules through mutual O-H···O hydrogen bonds. |

| Homosynthon | Carboxylic Acid → Carboxylic Acid | C(4) | An infinite chain where the hydroxyl of one acid donates to the carbonyl of the next. |

| Homosynthon | Phenol ↔ Phenol | C(2) or R²₂(n) | Chains or rings formed by O-H···O hydrogen bonds between hydroxyl groups. |

| Heterosynthon | Carboxylic Acid ↔ Pyridine (B92270) | R²₂(7) | A common and robust interaction between a carboxylic acid and a pyridine nitrogen. |

| Heterosynthon | Carboxylic Acid ↔ Amide | R²₂(8) | A cyclic dimer formed between an acid and a primary amide. mdpi.com |

| Heterosynthon | Phenol ↔ Carbonyl/Amine | D | A single donor-acceptor hydrogen bond. |

This table is generated based on established principles of crystal engineering and data from analogous compounds.

The crystal packing of this compound and its derivatives is dictated by a combination of strong, directional hydrogen bonds and weaker, non-directional interactions like π-π stacking. Hydrogen bonds involving the carboxylic acid and hydroxyl groups are the primary drivers of the supramolecular assembly. nih.gov In salts formed with aminopyridines, for example, charge-assisted N⁺-H···O⁻ hydrogen bonds create particularly strong and reliable heterosynthons that define the primary crystal structure. nih.govresearchgate.net

Solid-State Spectroscopic Analysis for Polymorph Discrimination (Beyond basic identification)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs can have distinct physical properties. While SCXRD is the gold standard for identifying polymorphs, solid-state spectroscopic techniques offer powerful, complementary methods for their discrimination, often with greater speed and less stringent sample requirements.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is highly sensitive to the local environment of molecules in a crystal. Since polymorphs differ in their crystal lattice and/or molecular conformation, their vibrational spectra will exhibit distinct differences in peak positions, splitting, and intensities. These differences are particularly pronounced in the low-frequency (terahertz) region, which probes collective lattice vibrations (phonons) that are unique to each polymorphic form. metu.edu.tr

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is another invaluable tool. It probes the local magnetic environment of specific nuclei (e.g., ¹³C, ¹H). Chemical shifts in ssNMR are highly sensitive to molecular conformation, packing, and intermolecular interactions. Therefore, each polymorph will produce a unique ssNMR spectrum, allowing for unambiguous identification and quantification in mixtures.

Although no specific studies on the polymorphism of this compound are documented in the surveyed literature, these spectroscopic techniques would be the primary methods for any such investigation. Analysis would focus on spectral regions corresponding to the carboxylic acid and hydroxyl groups, as their hydrogen-bonding patterns are most likely to differ between polymorphs, leading to clear spectroscopic differentiation.

Table 2: Application of Solid-State Spectroscopy for Polymorph Discrimination

| Spectroscopic Technique | Principle of Discrimination | Information Gained |

| FTIR/Raman Spectroscopy | Differences in vibrational modes due to varied molecular conformations and intermolecular hydrogen bonding. | Provides a distinct fingerprint for each polymorph based on shifts in C=O, O-H, and other bond stretching and bending frequencies. |

| Terahertz (Far-IR) Spectroscopy | Probes low-frequency lattice vibrations (phonons) that are highly specific to the overall crystal packing. | Offers high discriminating power as the spectra directly reflect the unique unit cell of each polymorph. metu.edu.tr |

| Solid-State NMR (ssNMR) | Differences in the local magnetic environment of nuclei (e.g., ¹³C) caused by distinct packing and conformations. | Yields unique chemical shifts and relaxation times for each polymorph, enabling identification and quantification. |

Mechanistic Insights from In Situ Spectroscopic Studies of Reactions Involving this compound

Understanding the mechanism of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. In situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, provide a powerful window into reaction kinetics, the formation of transient intermediates, and the influence of various parameters.

For this compound, a key reaction is polycondensation, where the hydroxyl and carboxylic acid groups react to form polyesters. kpi.ua This process can be monitored using in situ FTIR or Raman spectroscopy. For example, by tracking the disappearance of the O-H band and the C=O band of the carboxylic acid, and the simultaneous appearance of the C=O ester band, one can obtain real-time kinetic data. This allows for the determination of reaction rates, activation energies, and the potential identification of intermediate species or side reactions under various catalytic or thermal conditions. researchgate.net

Another area of interest is the enzymatic or catalytic hydroxylation of the aromatic rings. researchgate.net In situ UV-Vis or fluorescence spectroscopy could potentially monitor changes in conjugation and electronic structure as the reaction proceeds, while in situ NMR could track the formation of specific regioisomeric products over time. While specific in situ spectroscopic studies on this compound are not prominent in the literature, the application of these process analytical technologies holds significant potential for unraveling the detailed mechanisms of its synthesis and derivatization reactions.

Applications of 4 Hydroxy 3 Phenylbenzoic Acid in Chemical Catalysis and Material Science Precursors

Ligand Design for Organometallic Catalysis

In organometallic catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of the metal center. 4-Hydroxy-3-phenylbenzoic acid and its derivatives offer a platform for creating ligands with specific properties tailored for various catalytic transformations.

Chelation Properties of the Carboxyl and Hydroxyl Groups

The this compound molecule possesses two key functional groups, the carboxylic acid (-COOH) and the hydroxyl (-OH), which are capable of coordinating with metal ions. The relative positioning of these groups allows for potential chelation, where both groups bind to a single metal center, forming a stable ring structure. This chelation can significantly influence the electronic environment and steric accessibility of the catalyst's active site.

The deprotonated form of the molecule, the carboxylate (-COO⁻) and phenolate (B1203915) (-O⁻), can act as a bidentate ligand. The formation of a six-membered chelate ring with a metal ion involving the carboxylate oxygen and the phenolate oxygen is plausible. This chelation effect is a well-known strategy in ligand design to stabilize metal complexes and can enhance catalytic performance by creating a more rigid and defined coordination sphere around the metal. For instance, in related phenolic acid structures, the presence of an ortho-hydroxyl group is known to enhance metal chelation, often forming stable five or six-membered rings with transition metals. mdpi.com This enhanced stability can be crucial in preventing catalyst deactivation and improving reaction turnover numbers.

The specific geometry of this compound, with its phenyl substituent adjacent to the hydroxyl group, introduces significant steric bulk. This can be strategically utilized to create a chiral pocket around the metal center, influencing the enantioselectivity of catalytic reactions. Furthermore, the electronic properties of the ligand, and consequently the metal center, can be fine-tuned by modifying the phenyl ring, thereby affecting the catalytic activity.

Asymmetric Catalysis with Chiral Derivatives of this compound

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. While this compound is itself achiral, it can serve as a scaffold for the synthesis of chiral ligands. Chirality can be introduced into the molecule to create effective ligands for enantioselective transformations.

One common strategy is to introduce chirality at the biphenyl (B1667301) axis. The rotation around the bond connecting the two phenyl rings can be restricted by introducing bulky substituents at the ortho positions, leading to atropisomerism. While the parent molecule does not have ortho substituents on the second phenyl ring, derivatives could be synthesized to feature this element of planar chirality.

Another approach involves the functionalization of the molecule with known chiral auxiliaries. For example, a chiral amine or alcohol could be attached to the carboxylic acid group via an amide or ester linkage. The resulting chiral ligand can then be coordinated to a metal center. The chiral environment created by the ligand would then direct the stereochemical outcome of a catalytic reaction, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. scholaris.carug.nl The development of such chiral derivatives, although not extensively reported specifically for this compound, follows established principles in asymmetric catalyst design. acs.org

Role as a Building Block in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. d-nb.info The properties of MOFs, such as their high surface area, tunable pore size, and chemical functionality, make them promising for applications in gas storage, separation, and catalysis. This compound, with its rigid biphenyl backbone and coordinating carboxylate group, is a suitable candidate for use as an organic linker in the synthesis of MOFs and coordination polymers.

Design Principles for MOF Synthesis with this compound as a Linker

The synthesis of MOFs is guided by principles of reticular chemistry, where the geometry of the metal-containing secondary building unit (SBU) and the organic linker dictate the topology of the resulting framework. When using this compound as a linker, several design aspects are critical:

Connectivity and Coordination: The primary point of connection to the metal SBU is through the carboxylate group, which can exhibit various coordination modes (monodentate, bidentate chelating, or bidentate bridging). This makes the linker at least a ditopic (2-connecting) building block.

Role of the Hydroxyl Group: The hydroxyl group can play a significant role in the framework's structure and properties. It can act as a secondary coordination site for the metal ions, potentially increasing the connectivity of the linker and leading to more complex and robust topologies. Alternatively, it can participate in hydrogen bonding with other linkers or guest molecules within the pores, influencing the framework's stability and sorption properties. researchgate.net

Steric Influence of the Phenyl Group: The phenyl substituent at the 3-position introduces steric hindrance that can direct the self-assembly process, preventing the formation of certain dense phases and favoring more open framework structures. This steric influence is a key tool for controlling the pore size and shape of the MOF. rsc.org

Synthesis Conditions: The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), solvent system (like N,N-dimethylformamide), temperature, and the use of modulators (such as other carboxylic acids) are crucial parameters that can be tuned to target specific framework topologies and crystallinities. d-nb.infomdpi.com

Topological Diversity and Network Architectures in MOFs

The geometry of the this compound linker, being a non-linear dicarboxylate (if the hydroxyl group also coordinates), can give rise to a variety of network topologies. The specific topology of a MOF describes the underlying connectivity of its nodes (SBUs) and linkers. The diversity of topologies is a hallmark of MOF chemistry, and it directly impacts the material's properties. wordpress.comarxiv.org

Using a bent or "zigzag" linker like this compound, in contrast to linear linkers like terephthalic acid, can prevent the formation of the most common and simple topologies (e.g., pcu) and instead promote more complex and interesting network architectures. nih.gov The combination of the rigid biphenyl unit with the potential for multiple coordination sites allows for the construction of frameworks with varied pore geometries and connectivities. For instance, depending on the coordination environment of the chosen metal SBU, it is possible to form frameworks with different dimensionalities (1D, 2D, or 3D) and pore systems. The study of different metal ions in combination with flexible or functionalized linkers has been shown to yield a rich diversity of structural features. researchgate.net While specific MOFs built from this compound are not widely documented in high-profile literature, the principles of MOF design strongly suggest its potential for creating novel frameworks with unique topologies.

Precursors for Advanced Functional Materials (Emphasize synthetic role, not material properties)

This compound serves as a valuable monomer for the synthesis of advanced functional polymers, particularly thermotropic liquid crystalline polyesters. google.com Its rigid biphenyl structure, when incorporated into a polymer backbone, imparts the stiffness and linearity required for the formation of liquid crystal phases.

The primary synthetic route to these materials involves the polycondensation of an acetylated derivative, 4-acetoxy-3-phenylbenzoic acid. kpi.ua The acetylation of the phenolic hydroxyl group is a necessary step to enable melt polycondensation, a process where the monomers are heated to high temperatures to form the polymer, releasing acetic acid as a byproduct. mdpi.comnih.gov

Pioneering research in this area demonstrated that the homopolymer, poly(3-phenyl-4-hydroxybenzoic acid), can be synthesized by the solution polycondensation of 4-acetoxy-3-phenylbenzoic acid at 320°C. kpi.ua This homopolyester exhibits a nematic liquid crystalline phase over a broad temperature range, from 345°C to 465°C, indicating exceptional thermal stability. kpi.ua

Furthermore, this compound can be used as a comonomer to modify the properties of other polyesters. For example, it has been copolymerized with 4-hydroxybenzoic acid to create a series of copolyesters. kpi.ua The incorporation of the bulky phenyl side group disrupts the packing of the polymer chains, which can lower the melting point and broaden the temperature range in which the liquid crystalline phase is stable, making the resulting materials more easily processable. tandfonline.commdpi.com